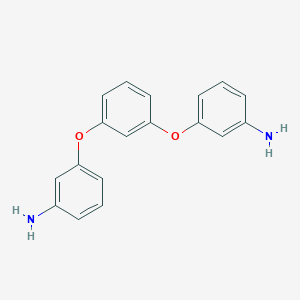

1,3-Bis(3-aminophenoxy)benzene

概要

説明

1,3-Bis(3-aminophenoxy)benzene is a significant compound in the field of polymer chemistry, particularly in the synthesis of high-performance polymers like polyimides, polyamides, and poly(azomethine)s. Its unique structure, featuring ether and amine functionalities, makes it a versatile monomer for designing polymers with exceptional thermal stability, mechanical strength, and chemical resistance.

Synthesis Analysis

Molecular Structure Analysis

Chemical Reactions and Properties

1,3-Bis(3-aminophenoxy)benzene undergoes various chemical reactions characteristic of amines and ethers. It can participate in condensation reactions with carboxylic acid derivatives to form polyamides and polyimides, exhibiting excellent thermal stability and solubility in common organic solvents. Its reactivity with anhydrides, such as trimellitic anhydride, leads to the formation of polyamide-imides with high inherent viscosities and thermal resistance, making it a valuable monomer for high-performance polymer synthesis (Chin‐Ping Yang, S. Hsiao, Ching-Der Chen, 1994).

Physical Properties Analysis

Polymers derived from 1,3-Bis(3-aminophenoxy)benzene, such as polyamide-imides, exhibit a range of physical properties including high thermal stability with minimal weight loss up to temperatures of approximately 450°C, excellent solubility in polar organic solvents, and the ability to form tough or flexible transparent films. These properties are indicative of the potential applications of these polymers in areas requiring materials with high thermal resistance and mechanical strength (Chin‐Ping Yang, S. Hsiao, Ching-Der Chen, 1994).

科学的研究の応用

Synthesis and Characterization of Polymers :

- Synthesis of 1,3-bis(4-aminophenoxy)benzene for polyimides with various properties (Zhao, 2006).

- Preparation and properties of polyamide-imides derived from 1,3-bis(4-aminophenoxy)benzene (Yang et al., 1994).

- Synthesis and properties of aromatic polyamides from 1,3-bis(4-aminophenoxy)benzene (Yang, Hsiao, & Yang, 1996).

Applications in Electronics and Coatings :

- Use in electric interlayer insulators and protective films for semiconductors (Imoto et al., 2010).

- Development of reactive end-capped polyimide oligomers for electronics (Harris et al., 1984).

Thermal Stability and Film Formation :

- Investigation of thermal stability and film formation characteristics in polyimides (Jeon et al., 2022).

- Analysis of thermal behaviors of 1,3-bis(4-aminophenoxy)benzene in polyimide synthesis (Zhang et al., 2013).

Advanced Material Development :

- Creation of novel fluorine-containing polyetherimide (Yu, 2010).

- Synthesis of hydroxy-substituted polyenaminonitrile as a precursor for rigid-rod polybenzoxazole (Kim & Lee, 2001).

Methodological Advancements :

- Improvement in synthesis techniques for 1,3-bis(4-aminophenoxy)benzene for high-quality and purity production (Zhang, 2009).

将来の方向性

1,3-Bis(3-aminophenoxy)benzene is an intermediate compound used in the production of synthetic materials, such as PI (polyimide) films and polyimide materials . It holds potential for improved fracture properties, without compromising other advantageous properties via their inherent chemical structure .

作用機序

Target of Action

1,3-Bis(3-aminophenoxy)benzene is primarily used as a raw material for thermosetting resin

Mode of Action

It is used in the synthesis of polyurethane coatings . Its chemical structure consists of three amine groups that are ether linked to a benzene ring with one hydroxyl group on the phenoxy side chain .

Biochemical Pathways

Its use is confined to the synthesis of materials such as polyimide films and polyimide materials .

Result of Action

The result of the action of 1,3-Bis(3-aminophenoxy)benzene is the production of materials with excellent heat resistance, adhesive properties, and flexibility . It contributes to the thermal stability of the materials it helps synthesize, making them resistant to heat up to 250 degrees Celsius .

Action Environment

The action of 1,3-Bis(3-aminophenoxy)benzene is influenced by environmental factors such as temperature and the presence of other chemicals. It is processed at 200 degrees Celsius and has a viscosity of 1.5-2.0 centipoise at 25 degrees Celsius . To maintain its stability, it is recommended to store it in a cool and dark place .

特性

IUPAC Name |

3-[3-(3-aminophenoxy)phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c19-13-4-1-6-15(10-13)21-17-8-3-9-18(12-17)22-16-7-2-5-14(20)11-16/h1-12H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKYOQYISDAQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065109 | |

| Record name | Benzenamine, 3,3'-[1,3-phenylenebis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(3-aminophenoxy)benzene | |

CAS RN |

10526-07-5 | |

| Record name | 1,3-Bis(3-aminophenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10526-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3,3'-(1,3-phenylenebis(oxy))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010526075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3,3'-[1,3-phenylenebis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 3,3'-[1,3-phenylenebis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-[m-phenylenebis(oxy)]dianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

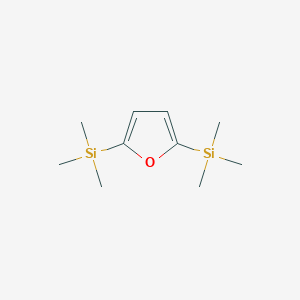

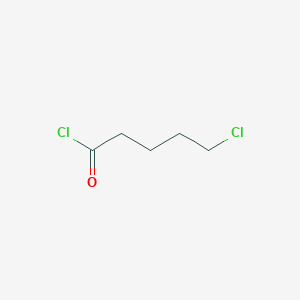

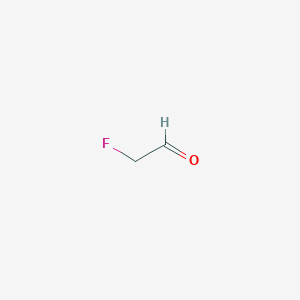

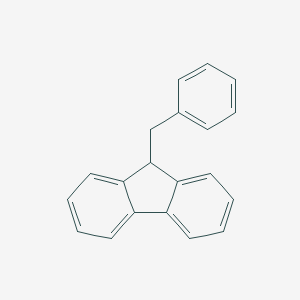

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,3-Bis(3-aminophenoxy)benzene?

A1: The molecular formula of 1,3-Bis(3-aminophenoxy)benzene is C18H16N2O2, and its molecular weight is 292.33 g/mol.

Q2: What spectroscopic data is available for characterizing 1,3-Bis(3-aminophenoxy)benzene?

A2: Researchers commonly utilize techniques such as Fourier Transform Infrared Spectroscopy (FTIR) [], Nuclear Magnetic Resonance (NMR) spectroscopy [], and elemental analysis [] to characterize BAPB. FTIR helps identify functional groups like amine and ether linkages. NMR, particularly 13C-NMR, provides detailed insights into the carbon backbone and bonding environments within the molecule [].

Q3: How does the incorporation of 1,3-Bis(3-aminophenoxy)benzene influence the solubility of polyimides?

A3: BAPB, when incorporated into polyimide backbones, can disrupt polymer chain packing due to the meta-catenated ether linkages, enhancing solubility in various organic solvents [, ]. This is particularly advantageous for processing and applications requiring solution-based techniques.

Q4: How does 1,3-Bis(3-aminophenoxy)benzene affect the glass transition temperature (Tg) of polyimides?

A4: The Tg of polyimides synthesized with BAPB varies depending on the co-monomers and processing conditions. Generally, BAPB contributes to moderate Tg values, often ranging from 150°C to over 300°C [, , ]. This balance of processability and high-temperature performance makes BAPB-based polyimides suitable for demanding applications.

Q5: What is the impact of 1,3-Bis(3-aminophenoxy)benzene on the thermal stability of polyimides?

A5: Polyimides synthesized with BAPB generally exhibit excellent thermal stability, with decomposition temperatures (Td) often exceeding 500°C under nitrogen atmosphere [, , ]. This high thermal stability is crucial for applications requiring resistance to degradation at elevated temperatures.

Q6: What are the typical applications of polymers incorporating 1,3-Bis(3-aminophenoxy)benzene?

A6: BAPB-based polymers, especially polyimides, find applications in various fields due to their excellent thermal stability, mechanical strength, and dielectric properties. These applications include:

- Aerospace: High-performance composites for aircraft and spacecraft components [, , , ].

- Electronics: Dielectric layers in microelectronics, flexible circuits, and high-temperature insulators [, , , ].

- Adhesives: High-temperature adhesives for demanding bonding applications [, , ].

- Membranes: Gas separation membranes and high-temperature filtration applications [, ].

Q7: How does the presence of 1,3-Bis(3-aminophenoxy)benzene affect the mechanical properties of cured resins?

A7: Incorporation of BAPB can influence the mechanical properties of cured resins. Studies indicate that meta-substitution in BAPB contributes to improved toughness, compressive strength, and strain softening in epoxy resins, while potentially reducing crosslink density and glass transition temperature [].

Q8: How does 1,3-Bis(3-aminophenoxy)benzene impact the dielectric properties of polyimide films?

A8: BAPB-based polyimides are known for their good dielectric properties, making them suitable for electronic applications. The incorporation of fluorine-containing monomers, alongside BAPB, can further reduce the dielectric constant of these materials, enhancing their performance in high-frequency applications [].

Q9: Can you explain the use of 1,3-Bis(3-aminophenoxy)benzene in high-temperature shape memory polyimides?

A9: BAPB serves as a key diamine monomer in synthesizing high-temperature shape memory polyimides (SMPIs) [, ]. These SMPIs leverage the inherent thermal stability of BAPB-based polyimides while incorporating functionalities that enable shape memory effects at elevated temperatures.

Q10: How does 1,3-Bis(3-aminophenoxy)benzene contribute to the development of transparent polyimide films?

A4: BAPB-based polyimides can exhibit excellent optical transparency, making them suitable for applications requiring light transmission [, , ]. This transparency, coupled with their thermal stability, makes them promising for advanced optical and optoelectronic devices.

Q11: Have there been any computational studies on 1,3-Bis(3-aminophenoxy)benzene-containing polymers?

A11: Yes, computational studies employing techniques like Molecular Dynamics (MD) simulations have been conducted on BAPB-containing polymers, particularly phthalonitrile polymers []. These simulations provide insights into the relationship between crosslink density and properties like thermal expansion, mechanical strength, and dielectric constant.

Q12: How is 1,3-Bis(3-aminophenoxy)benzene incorporated into coarse-grained models for polyimide simulations?

A12: Coarse-grained models, which simplify the representation of polymer chains while retaining essential physical features, have been developed for BAPB-containing polyimides []. These models allow for computationally efficient simulations to study properties like chain dimensions and dynamic behavior.

Q13: What are the common synthetic routes for preparing 1,3-Bis(3-aminophenoxy)benzene?

A13: BAPB is typically synthesized via a nucleophilic aromatic substitution reaction involving m-aminophenol and m-dibromobenzene [, ]. This reaction is usually conducted in the presence of a base and a copper catalyst.

Q14: How is 1,3-Bis(3-aminophenoxy)benzene typically purified?

A14: Purification of BAPB is often achieved through techniques like recrystallization or, more recently, thin-film distillation [, ]. These methods aim to remove impurities and obtain high-purity BAPB for polymer synthesis.

Q15: How does the polymerization of 1,3-Bis(3-aminophenoxy)benzene with dianhydrides typically proceed?

A15: BAPB readily undergoes polymerization with various aromatic dianhydrides, such as 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) or 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), to form poly(amic acid)s [, , ]. These poly(amic acid)s are then thermally or chemically imidized to yield the final polyimide structures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B75752.png)